2-cyclohexyl-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
2-cyclohexyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methylphenyl group, and a thieno[3,4-c]pyrazol moiety
Properties
Molecular Formula |
C20H25N3O3S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-cyclohexyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C20H25N3O3S/c1-14-7-5-6-10-18(14)23-20(16-12-27(25,26)13-17(16)22-23)21-19(24)11-15-8-3-2-4-9-15/h5-7,10,15H,2-4,8-9,11-13H2,1H3,(H,21,24) |
InChI Key |
SNNFPDAOMSVERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-cyclohexyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazol core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclohexyl group: This can be achieved through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a suitable catalyst.
Attachment of the methylphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst and a boronic acid derivative of the methylphenyl group.
Final acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-cyclohexyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: The thieno[3,4-c]pyrazol moiety can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Scientific Research Applications
2-cyclohexyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: It can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Interacting with receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Inducing apoptosis: In cancer cells, it can trigger programmed cell death (apoptosis) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
2-cyclohexyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide can be compared with other similar compounds, such as:
N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: This compound has a similar cyclohexyl group but differs in its overall structure and applications.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: This compound shares some structural similarities but has different biological activities and applications.
(2R)-2-carbamimidamido-2-cyclohexyl-N-(2-{4-[3-(2,3-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide: This compound has a similar acetamide group but differs in its overall structure and specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
